N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-chlorothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-azabicyclo[2.2.1]heptan-6-yl)-5-chloro-1,3-thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3OS/c11-8-4-13-10(16-8)9(15)14-7-2-5-1-6(7)12-3-5/h4-7,12H,1-3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBAOZDNJGHCSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1NC2)NC(=O)C3=NC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-chlorothiazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C10H12ClN3O
Molecular Weight: 229.68 g/mol
IUPAC Name: this compound
The compound features a bicyclic structure known for its rigidity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Orexin Receptor Antagonism: Similar compounds have been reported to act as selective antagonists for the Orexin-1 receptor, which plays a crucial role in regulating sleep-wake cycles and energy homeostasis.
- GABAergic Activity: Related compounds have shown potential as GABA aminotransferase inhibitors, suggesting that this compound may impact GABAergic neurotransmission, which is vital for numerous neurological functions .
Biological Studies and Findings
Several studies have investigated the biological effects of compounds related to this compound:
- In Vitro Studies:
- Cellular Effects:
- Animal Models:
Data Table: Biological Activities and Effects
Case Study 1: Neuroprotective Effects
A study conducted on the neuroprotective effects of related compounds demonstrated that this compound significantly reduced neuronal death in models of oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Behavioral Impact
In a behavioral study involving anxiety models in rodents, administration of the compound resulted in decreased anxiety-like behaviors compared to control groups, indicating its efficacy in modulating anxiety pathways.
Scientific Research Applications
Chemical Properties and Structure
The compound features a bicyclic structure, which is characteristic of many biologically active molecules. The presence of the thiazole ring and the azabicyclic moiety contributes to its potential interactions with biological targets. It can be represented structurally as follows:
- Molecular Formula: C₁₃H₁₄ClN₃O₂S
- Molecular Weight: 301.79 g/mol
Medicinal Chemistry
N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-chlorothiazole-2-carboxamide has been explored for its potential as a pharmaceutical agent due to its ability to modulate various biological pathways.
- Anticancer Activity: Preliminary studies suggest that this compound may exhibit cytotoxic properties against certain cancer cell lines, making it a candidate for further investigation in oncology research.
- Antimicrobial Properties: The thiazole moiety is known for its antimicrobial activity, and compounds similar to this one have shown efficacy against various pathogens, indicating potential applications in treating infections.
Neurological Research
The azabicyclic structure may allow for interactions with neurotransmitter systems, suggesting possible applications in the treatment of neurological disorders.
- CNS Penetration: Its lipophilicity may facilitate blood-brain barrier penetration, making it a candidate for developing treatments for conditions such as depression or anxiety.
Drug Development
The compound's unique structure makes it a valuable scaffold for medicinal chemists aiming to design novel therapeutics.
- Structure-Activity Relationship (SAR) Studies: Researchers can modify different parts of the molecule to optimize its biological activity, leading to the development of more effective drugs with fewer side effects.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored various derivatives of thiazole compounds, including this compound. The results indicated that specific modifications enhanced cytotoxicity against breast cancer cell lines, suggesting a promising avenue for anticancer drug development .
Case Study 2: Antimicrobial Efficacy
Research conducted on thiazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. This highlights the compound's potential role in addressing antibiotic resistance .
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-chlorothiazole-2-carboxamide with analogous bicyclic and heterocyclic derivatives, highlighting structural differences, physicochemical properties, and research applications.
Key Research Findings
a. Impact of Bicyclic Core Variations
- 2-Azabicyclo[2.2.1]heptane vs. 1-Azabicyclo[4.2.0]octene: The smaller bicyclo[2.2.1] system in the target compound provides greater conformational rigidity compared to the larger bicyclo[4.2.0] framework seen in cephalosporins. This rigidity may enhance selectivity for non-antibiotic targets, such as neurotransmitter receptors .
- Enantiomeric Purity : Racemic mixtures like (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (mp 55–59°C) demonstrate the importance of stereochemistry in synthesis. The target compound’s stereochemical configuration (if resolved) could significantly affect its pharmacokinetics .
b. Role of Heterocyclic Substituents
- Thiazole vs.
- Thiadiazole and Tetrazole Groups : In cephalosporin analogs, these substituents enhance antibacterial activity by targeting penicillin-binding proteins (PBPs), whereas the target compound’s thiazole may prioritize CNS receptor interactions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-chlorothiazole-2-carboxamide, and what analytical methods validate its purity?
- Methodology : Multi-step synthesis typically involves constructing the azabicycloheptane core via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, followed by coupling with 5-chlorothiazole-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) . Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and LC-MS for molecular ion detection (expected [M+H]⁺ ~326.8) .
Q. How is the compound structurally characterized, and what spectroscopic data are critical for confirmation?
- Methodology :
- ¹H/¹³C NMR : Key signals include the bicyclic amine protons (δ 3.5–4.2 ppm, split due to restricted rotation) and thiazole C-Cl coupling (δ 160–165 ppm in ¹³C) .
- IR : Amide C=O stretch (~1650 cm⁻¹) and thiazole C-S-C vibrations (~690 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolves stereochemistry of the azabicyclo system .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the coupling of the azabicycloheptane core with 5-chlorothiazole-2-carboxylic acid?
- Methodology :
- Solvent screening : Polar aprotic solvents (e.g., DMF, DCM) enhance coupling efficiency.
- Catalyst optimization : Use of DMAP as a nucleophilic catalyst reduces side reactions .
- Temperature control : Maintain 0–5°C during carbodiimide activation to prevent racemization .
- Data analysis : DOE (Design of Experiments) identifies critical factors (e.g., equivalents of coupling agent, reaction time) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation (e.g., unexpected splitting in NMR)?
- Methodology :
- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and resolves overlapping signals from the bicyclic system .
- Deuterated solvent studies : DMSO-d₆ vs. CDCl₃ can reveal solvent-induced conformational changes .
- Computational NMR prediction : Tools like Gaussian or ACD/Labs simulate spectra to validate assignments .
Q. How does the compound’s stability vary under physiological conditions, and what degradation pathways dominate?
- Methodology :
- Forced degradation studies : Expose to pH 1–9 buffers (37°C, 24 hrs) and analyze via LC-MS. The thiazole ring is prone to hydrolysis under acidic conditions, generating 5-chloro-2-carboxylic acid .
- Oxidative stress testing : H₂O₂ or light exposure identifies photoinstability in the azabicyclo system .
Advanced Mechanistic Questions
Q. What computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular docking (AutoDock Vina) : Docking into kinase ATP-binding pockets reveals H-bonding with the amide group and hydrophobic interactions with the bicyclic core .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories .
Q. How do structural modifications (e.g., replacing chlorine with other halogens) affect bioactivity?
- Methodology :
- SAR studies : Synthesize analogs (e.g., 5-bromo or 5-fluoro derivatives) and compare IC₅₀ values in enzyme inhibition assays .
- Electrostatic potential maps (MEP) : DFT calculations (B3LYP/6-31G*) highlight halogen bonding capabilities .
Contradiction & Validation
Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
